2,7-Bis(trifluoromethyl)quinolin-4-ol
Description
2,7-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at the 2- and 7-positions of the quinoline scaffold and a hydroxyl (-OH) group at the 4-position. This compound is synthesized via cyclocondensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid (PPA), yielding 91% efficiency . Its structural features, including the electron-withdrawing trifluoromethyl groups and phenolic hydroxyl, confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry for antimalarial and anticancer drug development .
Properties
IUPAC Name |
2,7-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-6-7(3-5)18-9(4-8(6)19)11(15,16)17/h1-4H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTXVMVBORZGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=CC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384933 | |
| Record name | 2,7-bis(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35853-43-1 | |
| Record name | 2,7-bis(trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2,7-Bis(trifluoromethyl)quinolin-4-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2,7-Bis(trifluoromethyl)quinolin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,7-Bis(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through multiple mechanisms .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Antimalarial Activity: this compound derivatives exhibit IC₅₀ values < 100 nM against Plasmodium falciparum, outperforming 2,6- and 2,8-isomers due to optimal steric alignment with heme targets .
- Synthetic Flexibility : The 4-OH group allows facile functionalization (e.g., amination, esterification), enabling rapid SAR studies .
- Toxicity Considerations : Bis(trifluoromethyl) compounds generally show lower acute toxicity compared to halogenated analogs (e.g., 8-bromo derivatives) .
Biological Activity
2,7-Bis(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative characterized by the molecular formula C11H5F6NO. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. The incorporation of trifluoromethyl groups enhances its chemical stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry.
The structure of this compound includes two trifluoromethyl groups at the 2 and 7 positions of the quinoline ring, which significantly influence its biological interactions. The compound exhibits unique physicochemical properties that facilitate its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound possesses notable antibacterial activity. In studies evaluating its efficacy against various bacterial strains, it exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial membranes, leading to bacteriostatic effects without selecting for resistance .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interactions with specific viral enzymes or cellular pathways. However, detailed mechanisms remain an area of ongoing research.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that the presence of electron-withdrawing groups, such as trifluoromethyl, enhances the compound's potency against microbial targets . Conversely, electron-donating groups tend to diminish activity.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Methyl | Decreases potency |
| Chloro | Increases potency |
The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that the compound interacts with specific enzymes or receptors involved in cellular processes, potentially leading to inhibition of critical metabolic pathways .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
